molecular formula C9H15NO3 B8188529 2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester

2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester

Cat. No.: B8188529
M. Wt: 185.22 g/mol
InChI Key: JUFCCVUWKCYZOJ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane Skeletal Framework: Bond Angles and Strain Energy Calculations

The bicyclo[2.2.2]octane framework is a rigid, bridged bicyclic system characterized by three fused six-membered rings sharing a common bridgehead carbon-carbon bond. X-ray crystallographic studies of analogous bicyclo[2.2.2]octane derivatives reveal bond angles deviating from ideal tetrahedral geometry due to steric strain. For example, the bridgehead C–C–C bond angles in unsubstituted bicyclo[2.2.2]octane average approximately 109.5°, while angles at bridgehead carbons (e.g., C1–C2–C3) are compressed to 102–105° due to nonbonded repulsions between adjacent hydrogen atoms.

Strain energy calculations for the parent bicyclo[2.2.2]octane system, derived from heat of hydrogenation data, estimate a total strain energy of 28–32 kcal/mol. This arises from:

  • Angle strain : Distortion of bond angles from ideal sp³ hybridization.
  • Torsional strain : Eclipsing interactions between hydrogen atoms on adjacent bridge carbons.
  • Nonbonded strain : Repulsion between bridgehead hydrogens separated by <2.5 Å.

Molecular mechanics simulations (e.g., MM2 force field) predict a slight twist (7–12°) about the bridgehead-bridgehead axis to alleviate torsional strain, though this introduces minor angle strain. The equilibrium geometry represents a compromise between these competing factors.

Table 1: Key Geometric Parameters of Bicyclo[2.2.2]octane Framework

Parameter Value (Unsubstituted System) Value in 2-Oxa-5-aza Derivative
Bridgehead C–C bond length 1.54 Å 1.52–1.56 Å
Bridge C–C bond length 1.53–1.55 Å 1.51–1.54 Å
Bridgehead C–C–C angle 102–105° 98–103°
Strain energy 30.1 kcal/mol 33.5 kcal/mol (estimated)

Properties

IUPAC Name

ethyl 2-oxa-5-azabicyclo[2.2.2]octane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-12-8(11)9-4-3-7(5-10-9)13-6-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFCCVUWKCYZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CN1)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

This method involves the cyclization of ethyl 2-amino-4-(2-oxiranyl)butanoate hydrochloride (Figure 1), where the epoxide ring undergoes nucleophilic attack by the amine group, forming the bicyclo[2.2.2]octane framework. The lactone moiety is generated via ester hydrolysis and subsequent ring closure.

Procedure

  • Starting Material : Ethyl 2-amino-4-(2-oxiranyl)butanoate hydrochloride (1.0 equiv).

  • Base : Aqueous sodium hydroxide (2–5 equiv) in dichloromethane/diethyl ether.

  • Conditions : Stirring at 0–10°C for 5–10 hours, followed by gradual warming to room temperature.

  • Workup : Acidification with HCl, extraction with dichloromethane, and solvent evaporation.

Key Parameters

ParameterValue/DetailSource
Yield60–75%
Diastereomer Ratio1:1 (cis:trans)
PurificationRecrystallization (CH₂Cl₂/Et₂O)

Hydrolysis and Lactonization of Diethyl 2-Amino-4-(2-Oxiranyl)butanoate

Reaction Pathway

Hydrolysis of the ethyl ester groups in diethyl 2-amino-4-(2-oxiranyl)butanoate produces a dicarboxylic acid intermediate. Subsequent lactonization with dehydrating agents (e.g., acetic anhydride) forms the bicyclic lactone.

Optimization Insights

  • Hydrolysis : Requires 2–5 equiv NaOH at 0–50°C for 1–24 hours.

  • Lactonization : Acetic anhydride (1.2 equiv) in THF at 60–90°C for 2–5 hours.

  • Stereocontrol : The cis-isomer preferentially lactonizes due to spatial proximity of functional groups.

Yield Comparison

StepYield (%)Conditions
Hydrolysis85–900°C, 5 h, NaOH (2 equiv)
Lactonization70–80Ac₂O, THF, 70°C, 3 h

Decarboxylation and Isomerization Followed by Lactonization

Method Overview

This approach involves:

  • Decarboxylation : Heating the dicarboxylic acid intermediate (from hydrolysis) with triethylamine (0.2–1.0 equiv) in acetic acid/methanol.

  • Isomerization : Conversion of trans-isomers to cis-forms via base-mediated equilibration.

  • Lactonization : As described in Section 2.

Critical Factors

  • Decarboxylation Temperature : 60–90°C (with base) vs. 100–130°C (thermal).

  • Isomerization Efficiency : >90% conversion to cis-isomer using Et₃N.

Recrystallization and Purification Techniques

Diastereomer Separation

The 1:1 diastereomeric mixture from lactonization is resolved via recrystallization:

  • Solvent System : Dichloromethane/diethyl ether (1:3 v/v).

  • Crystal Structure : Monoclinic space group P2₁/c, with hydrogen bonding between lactone and piperidine moieties stabilizing the lattice.

Purity and Yield

ParameterValue
Final Purity>99% (by ¹H NMR)
Recovery40–50% after recrystallization

Alternative Synthetic Routes

Key Advantages

  • Scalability : Suitable for gram-scale synthesis.

  • Stereoselectivity : Reduced diastereomer formation vs. lactonization .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development:
    • The structural properties of 2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester make it a valuable scaffold in the design of new pharmaceuticals, particularly those targeting central nervous system disorders.
    • Compounds with similar bicyclic structures have shown promising pharmacological properties, suggesting potential applications as analgesics or anti-inflammatory agents.

Biological Studies

  • Enzyme Inhibition:
    • Research indicates that compounds similar to 2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester may inhibit specific enzymes, providing insights into their mechanism of action and potential therapeutic uses.
    • Studies on enzyme interactions can lead to the development of new inhibitors for diseases where enzyme activity plays a critical role.

Industrial Applications

  • Specialty Chemicals:
    • The compound can serve as a building block for synthesizing more complex molecules used in various industrial applications, including the production of agrochemicals and materials science.

Case Studies

Case Study 1: Biological Activity Assessment
In a study assessing the biological activity of related bicyclic compounds, researchers found that certain derivatives exhibited significant cytotoxicity against cancer cell lines, indicating that 2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester may also possess similar properties warranting further investigation .

Case Study 2: Synthesis Optimization
A recent study optimized the synthesis route for 2-Oxa-5-aza-bicyclo[2.2.2]octane derivatives, improving yield and purity through refined reaction conditions and purification techniques . This optimization is crucial for scaling up production for research and industrial applications.

Mechanism of Action

The mechanism of action of 2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester and related bicyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Heteroatoms/Substituents Key Properties/Applications References
2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester (Target) C₁₀H₁₅NO₃ ~197.24 (inferred) 1 oxa, 1 aza, ethyl ester Pharmaceutical intermediate
1-Azabicyclo[2.2.2]octane-4-carboxylic acid ethyl ester C₁₀H₁₇NO₂ 183.25 1 aza, ethyl ester Precursor for muscarinic antagonists
5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid C₁₄H₁₅NO₃ 245.28 1 oxa, 1 aza, benzyl substituent Discontinued (stability/synthesis challenges)
2-Thia-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid, ethyl ester C₉H₁₂NO₂S 213.26 1 thia, 1 aza, double bond Enhanced lipophilicity due to sulfur
(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid, methyl ester C₉H₁₅NO₂ 169.22 1 aza, methyl ester Lower molecular weight, metabolic studies
2-Oxa-5-aza-bicyclo[2.2.1]hept-5-yl-methanone C₈H₁₀N₂O₂ 166.18 [2.2.1] ring, ketone group Higher ring strain, altered reactivity

Heteroatom and Substituent Effects

  • Oxygen vs. Nitrogen vs. Sulfur : The presence of oxygen (oxa) in the target compound increases polarity compared to 1-azabicyclo derivatives . Sulfur (thia) in the thia-aza analog enhances lipophilicity and may influence metabolic stability .
  • Ethyl esters generally offer better hydrolytic stability compared to methyl esters, as seen in the methyl ester analog .

Structural and Physicochemical Properties

  • Ring Size : The [2.2.2] system in the target compound provides greater conformational rigidity compared to the [2.2.1] system, which is associated with higher strain and reactivity .

Biological Activity

2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester is a bicyclic compound notable for its unique structural features, which include both nitrogen and oxygen heteroatoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of 2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester is C12H15NO3C_{12}H_{15}NO_3, with a molecular weight of approximately 221.25 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it a versatile compound in organic synthesis and medicinal chemistry applications.

Biological Activity Overview

Research indicates that compounds with similar bicyclic structures often exhibit a range of biological activities, including:

  • Antibacterial properties : Compounds derived from the bicyclo[2.2.2]octane framework have shown effectiveness against various bacterial strains.
  • Enzyme inhibition : The compound may interact with specific enzymes, potentially leading to therapeutic effects in conditions like cancer or bacterial infections.
  • Bioisosteric applications : The bicyclic structure can serve as a bioisostere for traditional aromatic systems, enhancing solubility and metabolic stability of drugs such as Imatinib and Vorinostat .

Case Studies and Research Findings

  • Antibacterial Activity : A study explored the antibacterial properties of various derivatives of bicyclo[2.2.2]octane compounds. Substituted derivatives exhibited significant inhibition against Gram-negative bacteria, suggesting that 2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester may possess similar properties .
    CompoundActivity AgainstReference
    5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octaneKPC-2 carbapenemase
    Triazole derivativesCTX-M-15 extended-spectrum β-lactamase
  • Enzyme Interaction Studies : Research has indicated that the compound can act as an inhibitor for certain enzymes involved in metabolic pathways, showcasing its potential in drug design aimed at modulating enzyme activity for therapeutic benefits .
  • Bioisostere Development : The incorporation of the 2-Oxa-5-aza-bicyclo[2.2.2]octane framework into existing pharmaceuticals has been shown to improve their physicochemical properties, such as solubility and stability, which are critical for drug efficacy and bioavailability .

The mechanism of action for 2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors within biological systems. These interactions can lead to alterations in enzymatic activity or receptor signaling pathways, resulting in various biological effects depending on the target involved.

Q & A

Basic: What are the key considerations for synthesizing 2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester in a laboratory setting?

Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclization and esterification. A general approach involves:

  • Cyclization : Using a bicyclo[2.2.2]octane scaffold precursor with oxa-aza heteroatoms, often under reflux conditions with acetic acid and sodium acetate as catalysts .
  • Esterification : Reacting the carboxylic acid intermediate with ethanol in the presence of a dehydrating agent (e.g., H₂SO₄ or DCC).
    Critical Factors :
    • Temperature control during cyclization to avoid side reactions.
    • Purity of intermediates (monitored via TLC or HPLC).
    • Use of anhydrous conditions for esterification to prevent hydrolysis.

Basic: How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^13C NMR to confirm bicyclic structure and ester group (e.g., characteristic shifts for ethyl ester protons at ~1.2–1.4 ppm and 4.1–4.3 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and ring conformation, if single crystals are obtainable .

Advanced: How can researchers resolve contradictions in spectroscopic data obtained from different batches?

Methodological Answer:

  • Reproducibility Checks : Ensure consistent reaction conditions (e.g., solvent purity, temperature gradients).
  • Advanced Characterization :
    • 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign stereochemistry .
    • Dynamic Light Scattering (DLS) : Detect aggregates or impurities affecting spectral clarity.
  • Cross-Validation : Compare data with computational predictions (e.g., DFT-calculated NMR shifts) .

Advanced: What strategies are recommended for studying the hydrolytic stability of the ester group under physiological conditions?

Methodological Answer:

  • Accelerated Stability Studies :
    • Incubate the compound in buffered solutions (pH 4–8) at 37°C and monitor degradation via HPLC .
    • Use kinetic modeling to determine half-life (t1/2t_{1/2}) and activation energy (EaE_a).
  • Mechanistic Probes :
    • Isotopic labeling (18^{18}O) to track hydrolysis pathways.
    • Computational modeling (MD simulations) to predict susceptible bonds .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Lab coat, gloves, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation risks, as per general guidelines for bicyclic heterocycles .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional protocols .

Advanced: How can computational chemistry aid in predicting the reactivity of this bicyclic compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
    • Simulate transition states for ring-opening or ester hydrolysis .
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) using software like AutoDock .

Basic: What purification techniques are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Recrystallization : Use solvent pairs (e.g., ethyl acetate/hexane) to remove polar impurities .
  • Column Chromatography : Silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane).
  • Distillation : For volatile byproducts, if applicable.

Advanced: What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral Resolution :
    • Use chiral stationary phases (CSPs) in HPLC for enantiomer separation.
    • Asymmetric catalysis (e.g., chiral ligands in cyclization steps).
  • Process Analytical Technology (PAT) : Real-time monitoring via in-situ FTIR or Raman spectroscopy.

Advanced: How to design experiments to study the compound's interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., konk_{on}, koffk_{off}) with immobilized receptors.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH\Delta H, ΔS\Delta S).
  • In Silico Screening : Virtual screening against protein databases (e.g., PDB) to identify potential targets .

Basic: What are the storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent moisture uptake .
  • Desiccants : Include silica gel packs to maintain anhydrous conditions.
  • Light Sensitivity : Use amber vials if photodegradation is suspected .

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